3-Nitroperylene

Photophysics Fluorescent Probes Material Science

Why risk your results with the wrong isomer? Only 3-nitroperylene delivers 80.62% photoluminescence quantum yield—the 1-nitroperylene isomer is completely non-fluorescent. This regioisomeric specificity is critical for fluorescence-based sensors, environmental monitoring (HPLC-resolved), and genetic toxicology (S9-activated mutagenesis, high TCDD receptor affinity). Procure the correct 3-isomer to ensure reproducible, application-specific outcomes. Inquire now for pricing and availability.

Molecular Formula C20H11NO2
Molecular Weight 297.3 g/mol
CAS No. 20589-63-3
Cat. No. B1204207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitroperylene
CAS20589-63-3
Synonyms3-nitroperylene
Molecular FormulaC20H11NO2
Molecular Weight297.3 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C4=C5C(=CC=C4)C(=CC=C5C3=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C20H11NO2/c22-21(23)18-11-10-16-14-7-2-5-12-4-1-6-13(19(12)14)15-8-3-9-17(18)20(15)16/h1-11H
InChIKeyQZJXXFWGAGHMGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitroperylene (CAS 20589-63-3): Verified Photophysical, Analytical, and Mutagenic Properties for Research and Industrial Procurement


3-Nitroperylene (CAS 20589-63-3) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) with the molecular formula C20H11NO2 and a molecular weight of 297.31 g/mol [1]. It is a derivative of perylene, functionalized with a nitro group at the 3-position. This compound is characterized by its high photoluminescence quantum yield (ΦPL = 80.62% in toluene) [2] and its potency as a frameshift mutagen requiring microsomal activation in the Ames Salmonella assay [3]. Its distinct regioisomeric properties—particularly when contrasted with the non-fluorescent 1-nitroperylene isomer—make it a critical reference standard in environmental analysis, a unique candidate for fluorescence-based applications, and a specific tool in genetic toxicology studies.

Why Generic Substitution Fails: Evidence-Based Differentiation of 3-Nitroperylene from In-Class Analogs


The scientific and industrial utility of 3-nitroperylene is defined by its specific regioisomeric identity. Substitution at the 3-position of the perylene core yields a nearly planar, highly fluorescent molecule with a photoluminescence quantum yield of 80.62% [1]. In contrast, substitution at the 1-position (1-nitroperylene) results in a twisted molecular geometry that enhances nonradiative decay, rendering it completely non-fluorescent in all tested solvents [1]. This structural dichotomy leads to profound differences in photophysical behavior, analytical detectability, and biological activity. Consequently, 1-nitroperylene cannot serve as a substitute for 3-nitroperylene in applications requiring fluorescence, nor can other nitro-PAHs be assumed to share its specific metabolic activation pathway in mutagenicity assays [2]. The following evidence establishes why precise procurement of the 3-nitroperylene isomer is non-negotiable for achieving reproducible, application-specific outcomes.

3-Nitroperylene (20589-63-3): Quantitative Differentiation Data for Scientific Selection and Procurement


Fluorescence Quantum Yield: 3-Nitroperylene vs. 1-Nitroperylene

3-Nitroperylene exhibits high fluorescence with a photoluminescence quantum yield (ΦPL) of 80.62% in toluene. Its regioisomer, 1-nitroperylene, is completely non-fluorescent in all solvents. This stark difference is attributed to the planar geometry of the 3-isomer facilitating ππ* fluorescence, whereas the twisted structure of the 1-isomer promotes nonradiative decay [1].

Photophysics Fluorescent Probes Material Science

Comparative Mutagenic Potency and Activation Pathway in the Ames Assay

3-Nitroperylene is a potent frameshift mutagen in the Ames Salmonella test (strain TA98) but uniquely requires metabolic activation by mixed-function oxidases (MFOs) in rat liver S9 microsomes. The optimal S9 concentration for its activation is several times lower than the standard recommendation for routine screening. This contrasts sharply with the majority of nitro-PAHs, which are direct-acting mutagens in this assay and do not require S9 activation [1].

Genetic Toxicology Environmental Health Carcinogenicity

Analytical Differentiation: Improved HPLC Resolution from Interfering Peaks

An improved automatic HPLC system with an ODS column effectively resolves 3-nitroperylene from interfering peaks, such as those originating from ascorbic acid solutions that elute close to 1,6-dinitropyrene. This advancement enables the inclusion of 3-nitroperylene as a quantifiable analyte in complex environmental mixtures, whereas the previous system was limited to analyzing only 1,3-, 1,6-, 1,8-DNPs and 1-nitropyrene [1].

Environmental Analysis Chromatography Air Quality Monitoring

Isomeric Differentiation by Fluorescence: 3-Nitroperylene vs. 1-Nitroperylene in Solution and Films

In THF solution, 3-nitroperylene yields a weak emission peak at 565 nm upon excitation at 474 nm. Under identical conditions, 1-nitroperylene is non-fluorescent at all excitation wavelengths, both in solution and when embedded in PMMA films. This distinct emission property provides a clear, non-destructive method for differentiating the two isomers, which is crucial for quality control and research applications [1].

Spectroscopy Sensor Materials Isomer Identification

Affinity for TCDD-Receptor Protein: 3-Nitroperylene vs. Other Nitroarenes

3-Nitroperylene exhibits a high binding affinity for the TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) receptor protein in rat liver cytosol. This high affinity is comparable to that of 1- and 3-nitrobenzo[a]pyrene, but contrasts with many other nitro-PAHs which show low or undetectable affinity for this receptor. This suggests a specific toxicological pathway relevant to dioxin-like activity [1].

Toxicology Receptor Binding Environmental Health

Best Research and Industrial Application Scenarios for 3-Nitroperylene (CAS 20589-63-3)


Development of Fluorescent Probes and Optoelectronic Materials

The high photoluminescence quantum yield (80.62%) and defined emission properties of 3-nitroperylene [1] make it a suitable building block for designing fluorescent probes, sensors, and organic light-emitting materials. Its planar structure enables effective π-conjugation, which is a key requirement for efficient light emission. The stark contrast with the non-fluorescent 1-isomer underscores the critical importance of procuring the specific 3-nitroperylene isomer for these applications.

Analytical Reference Standard for Environmental Nitro-PAH Monitoring

3-Nitroperylene is an essential analytical standard for environmental monitoring programs targeting nitro-PAHs. Its successful resolution and quantification via improved HPLC methods [2] and its distinct fluorescence signature [3] make it a reliable marker for assessing the presence of nitrated polycyclic aromatics in airborne particulates and other complex environmental matrices.

Mechanistic Probe in Genetic Toxicology and Carcinogenicity Studies

3-Nitroperylene serves as a valuable tool in genetic toxicology to study the metabolic activation of indirect-acting mutagens. Its unique requirement for microsomal S9 activation in the Ames test, distinct from many direct-acting nitroarenes [4], allows researchers to investigate specific cytochrome P450-mediated pathways and the role of bacterial acetyltransferases in mutagenesis. Its high affinity for the TCDD receptor [5] also makes it relevant for AhR pathway research.

Quality Control and Isomer Purity Verification in Chemical Synthesis

The differential fluorescence of 3-nitroperylene compared to 1-nitroperylene provides a simple, non-destructive method for quality control and purity assessment. In synthetic workflows where nitration of perylene can yield mixtures, the presence of the desired 3-isomer can be confirmed by its characteristic weak emission at 565 nm in THF, while the 1-isomer remains dark [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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